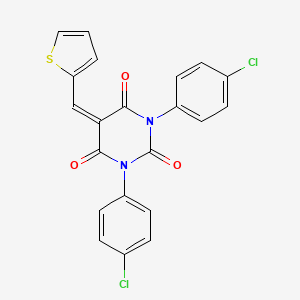

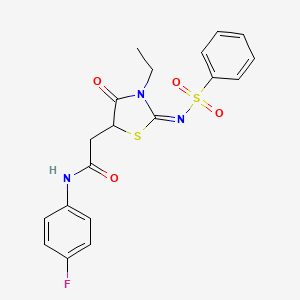

![molecular formula C25H27N5O3S B3005405 N-(3,4-dimethoxyphenyl)-2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide CAS No. 1207039-89-1](/img/structure/B3005405.png)

N-(3,4-dimethoxyphenyl)-2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds such as 2-phenyl-N-(pyrazin-2-yl)acetamide has been achieved through coupling reactions. The process involves the use of toluene and methanol mixture for crystallization . Although the specific synthesis of N-(3,4-dimethoxyphenyl)-2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is not detailed in the provided papers, the methods used for similar compounds suggest a multi-step synthetic route that may include the formation of an amide bond, as well as the introduction of a thioether linkage.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been extensively analyzed using various techniques. Single-crystal X-ray diffraction data has been utilized to confirm the structure, which in the case of 2-phenyl-N-(pyrazin-2-yl)acetamide, crystallizes in the monoclinic space group P 21/c . The geometrical parameters derived from these studies are consistent with computational calculations performed using software such as Gaussian09, which employs methods like HF/6-31G(6D,7F) and B3LYP/6-31G(6D,7F) .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving N-(3,4-dimethoxyphenyl)-2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide. However, the analysis of similar compounds indicates that intramolecular hydrogen bonding plays a significant role in the stability of the molecule. For instance, an S(6) graph-set motif is generated by an intramolecular C–H···O hydrogen bond .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to the one have been characterized by a variety of techniques. These include FTIR, 1H NMR, thermogravimetric analysis, differential thermal analysis, and UV-Visible spectroscopy . The stability of these molecules can be attributed to hyper-conjugative interactions and charge delocalization, as revealed by NBO analysis. Additionally, the HOMO and LUMO analysis, as well as molecular electrostatic potential studies, provide insight into the charge transfer within the molecule and its potential role in nonlinear optics .

Scientific Research Applications

Synthesis and Chemical Activities : This compound is involved in the synthesis of complex heterocyclic compounds. For instance, a study explored the preparation of pyrazolo[3,4-d]-pyrimidines, using similar compounds as precursors. These synthesized compounds are anticipated to exhibit significant chemical and pharmacological activities (Al-Afaleq & Abubshait, 2001).

Antimicrobial Properties : Some derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. Research has shown the synthesis of various heterocycles, including pyrazolo[3,4-d]pyrimidines, demonstrating antimicrobial properties (Bondock, Rabie, Etman, & Fadda, 2008).

Antitumor Activities : Certain derivatives of this compound have been investigated for their potential antitumor properties. For example, a study synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antitumor activity against human breast adenocarcinoma cell line MCF7, revealing mild to moderate activity (El-Morsy, El-Sayed, & Abulkhair, 2017).

Insecticidal Applications : Research has also delved into the insecticidal potential of compounds related to N-(3,4-dimethoxyphenyl)-2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide. A study synthesized novel heterocycles incorporating a thiadiazole moiety and assessed their efficacy against the cotton leafworm, indicating potential insecticidal applications (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Crystal Structure Analysis : The molecular structure and crystal configurations of similar compounds have been analyzed to understand their properties better. For example, a study focused on the crystal structure and Hirshfeld surface analysis of a compound with a close structural resemblance, providing insights into molecular interactions (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).

Synthetic Methodology Development : Research has also been directed towards developing new synthetic methodologies using compounds similar to N-(3,4-dimethoxyphenyl)-2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide. This includes novel routes for synthesizing pyridine, pyridazine, and other heterocycles (Dawood, Farag, & Khedr, 2008).

properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-[1-(4-methylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5O3S/c1-15(2)23-19-13-26-30(18-9-6-16(3)7-10-18)24(19)25(29-28-23)34-14-22(31)27-17-8-11-20(32-4)21(12-17)33-5/h6-13,15H,14H2,1-5H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVCHPQWHYDOCBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NN=C3SCC(=O)NC4=CC(=C(C=C4)OC)OC)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-chloropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B3005322.png)

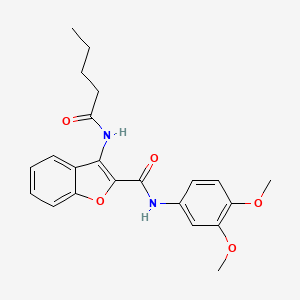

![2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 3-acetylindolizine-1-carboxylate](/img/structure/B3005323.png)

![N-[[4-[(2-Methylphenyl)methyl]morpholin-2-yl]methyl]prop-2-enamide](/img/structure/B3005325.png)

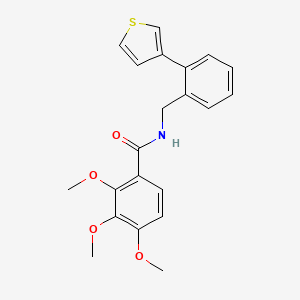

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide](/img/structure/B3005330.png)

![2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B3005332.png)

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B3005334.png)

![2-chloro-N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3005336.png)

![N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3005337.png)

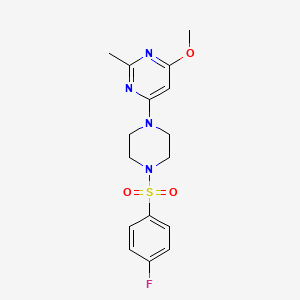

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B3005341.png)